

Spidoxamat: A Comparative Environmental Impact Analysis for Researchers

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Compound of Interest

Compound Name: *Spidoxamat*

Cat. No.: *B6598133*

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Spidoxamat, a novel insecticide from the ketoenol class (IRAC Group 23), presents a promising alternative for the management of piercing-sucking insect pests. This guide offers a comparative analysis of its environmental impact, juxtaposed with established and contemporary insecticides, to aid researchers, scientists, and drug development professionals in their evaluation of this new active ingredient.

Developed by Bayer CropScience, **Spidoxamat** targets a range of economically important pests, including aphids, whiteflies, and mealybugs.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to the disruption of cell membrane formation and insect mortality.[2] Notably, early data suggests a high margin of safety for beneficial insects and pollinators, positioning **Spidoxamat** as a potential replacement for neonicotinoid insecticides, which have faced scrutiny for their environmental persistence and impact on non-target organisms.[1][2]

This guide provides a data-driven comparison of **Spidoxamat** with neonicotinoids (Clothianidin, Imidacloprid, Thiamethoxam) and other alternatives like Spiropidion and Flupyradifurone.

Comparative Ecotoxicity

The following tables summarize the available ecotoxicity data for **Spidoxamat** and its alternatives, offering a quantitative comparison of their potential impact on various non-target organisms.

Table 1: Avian and Mammalian Toxicity

Active Ingredient	Species	Endpoint	Value (mg/kg bw)	Source
Spidoxamat	Rat	Acute Oral LD50	>2000	EPA Registration Document
Rat	Acute Dermal LD50	>2000	EPA Registration Document	
Clothianidin	Bobwhite quail	Acute Oral LD50	>2000	AERU Database
Rat	Acute Oral LD50	>5000	AERU Database	
Imidacloprid	Bobwhite quail	Acute Oral LD50	152	AERU Database
Rat	Acute Oral LD50	450	AERU Database	
Thiamethoxam	Mallard duck	Acute Oral LD50	576	EPA Risk Assessment
Rat	Acute Oral LD50	1563	EPA Risk Assessment	
Spiropidion	Rat	Acute Oral LD50	>2000	AERU Database
Rat	Acute Dermal LD50	>5000	AERU Database	
Flupyradifurone	Bobwhite quail	Acute Oral LD50	>2000	AERU Database
Rat	Acute Oral LD50	>2000	AERU Database	

Table 2: Aquatic Ecotoxicity

Active Ingredient	Species	Endpoint (96h LC50)	Value (µg/L)	Source
Spidoxamat	Data not publicly available	-	-	-
Clothianidin	Rainbow trout	LC50	>105,800	EPA Risk Assessment
Daphnia magna	EC50	>119,000	EPA Risk Assessment	
Imidacloprid	Rainbow trout	LC50	173,300	AERU Database
Daphnia magna	EC50	85,100	AERU Database	
Thiamethoxam	Rainbow trout	LC50	>100,000	EPA Risk Assessment
Daphnia magna	EC50	>100,000	EPA Risk Assessment	
Spiropidion	Rainbow trout	LC50	>10,000	AERU Database
Daphnia magna	EC50	>10,000	AERU Database	
Flupyradifurone	Rainbow trout	LC50	>100,000	AERU Database
Daphnia magna	EC50	>100,000	AERU Database	

Table 3: Toxicity to Non-Target Arthropods

Active Ingredient	Species	Endpoint	Value	Source
Spidoxamat	Honeybee (Apis mellifera)	Acute Contact LD50	Data not publicly available	-
Honeybee (Apis mellifera)	Acute Oral LD50	Data not publicly available	-	
Clothianidin	Honeybee (Apis mellifera)	Acute Contact LD50	0.04 µ g/bee	AERU Database
Honeybee (Apis mellifera)	Acute Oral LD50	0.0037 µ g/bee	AERU Database	
Imidacloprid	Honeybee (Apis mellifera)	Acute Contact LD50	0.081 µ g/bee	AERU Database
Honeybee (Apis mellifera)	Acute Oral LD50	0.0037 µ g/bee	AERU Database	
Thiamethoxam	Honeybee (Apis mellifera)	Acute Contact LD50	0.024 µ g/bee	EPA Risk Assessment
Honeybee (Apis mellifera)	Acute Oral LD50	0.005 µ g/bee	EPA Risk Assessment	
Spiropidion	Honeybee (Apis mellifera)	Acute Contact LD50	>100 µ g/bee	AERU Database
Honeybee (Apis mellifera)	Acute Oral LD50	>100 µ g/bee	AERU Database	
Flupyradifurone	Honeybee (Apis mellifera)	Acute Contact LD50	>100 µ g/bee	AERU Database
Honeybee (Apis mellifera)	Acute Oral LD50	1.2 µ g/bee	AERU Database	

Environmental Fate

The persistence and mobility of an insecticide in the environment are critical factors in assessing its long-term impact. The following table compares the environmental fate characteristics of **Spidoxamat** and its alternatives.

Table 4: Environmental Fate and Persistence

Active Ingredient	Soil Aerobic Metabolism DT50 (days)	Water Photolysis DT50 (days)	Hydrolysis DT50 (days)	Bioaccumulation Potential (BCF)	Source
Spidoxamat	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	-
Clothianidin	148 - 1155 (very persistent)	Stable	Stable	Low	AERU Database, EPA Risk Assessment
Imidacloprid	28 - 229 (moderately persistent to persistent)	Stable	Stable	Low	AERU Database
Thiamethoxam	51 - 113 (moderately persistent)	3.4 - 3.9	Stable	Low	EPA Risk Assessment
Spiropidion	Rapidly degrades	Rapidly degrades	Data not available	Low	IR-4 Project Overview
Flupyradifurone	11 - 17 (non-persistent)	Stable	Stable	Low	AERU Database

Experimental Protocols and Methodologies

The data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, including those from the Organisation for Economic Co-

operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Japanese Ministry of Agriculture, Forestry and Fisheries (MAFF).

Acute Oral Toxicity (LD50) in Rats (as per OECD Guideline 423):

- **Test Animals:** Young adult rats (specific strain, e.g., Wistar), nulliparous and non-pregnant females, are used.
- **Housing and Acclimation:** Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before the study.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods.

Aquatic Toxicity to Fish (as per OECD Guideline 203):

- **Test Species:** A recommended fish species (e.g., Rainbow trout, *Oncorhynchus mykiss*) is used.
- **Test Conditions:** The test is conducted in a flow-through or semi-static system with controlled water quality parameters (temperature, pH, dissolved oxygen).
- **Exposure:** Fish are exposed to a range of concentrations of the test substance for 96 hours.
- **Observations:** Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 (lethal concentration for 50% of the test population) is determined at 96 hours using statistical methods.

Soil Metabolism (as per OECD Guideline 307):

- Test Soil: A minimum of three different soil types with varying characteristics (e.g., texture, organic carbon content, pH) are used.
- Test Substance Application: The radiolabelled test substance is applied to the soil samples.
- Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture).
- Sampling and Analysis: At appropriate time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products.
- Data Analysis: The rate of degradation is calculated, and the DT50 (time for 50% dissipation) is determined.

Signaling Pathways and Workflows

To visually represent the logical relationships and processes discussed, the following diagrams are provided in Graphviz DOT language.

Spidoxamat's Mode of Action

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References

- 1. [downloads.regulations.gov](https://www.downloads.regulations.gov) [downloads.regulations.gov]
- 2. [govinfo.gov](https://www.govinfo.gov) [govinfo.gov]
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